1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
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Overview
Description
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine typically involves the introduction of the fluorine and trifluoromethyl groups into an aromatic ring, followed by the formation of the amine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines.
Scientific Research Applications
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine: shares similarities with other fluorinated aromatic amines, such as:
Uniqueness
The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in scientific research and industrial applications .
Properties
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQYQDSTUBRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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